5-Cyclopropyl-1,3-thiazole-4-carboxylic acid
Description
Chemical Formula: C₇H₇NO₂S Molecular Weight: 169.20 g/mol (calculated from constituent atomic masses) Purity: ≥95% (as reported in commercial catalogs) Structural Features: The compound features a thiazole core substituted with a cyclopropyl group at position 5 and a carboxylic acid group at position 4.
This scaffold is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules. However, its specific applications remain underexplored compared to analogues with aromatic or alkyl substituents .
Properties
IUPAC Name |
5-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQLGMBKBYEDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701968-49-1 | |
| Record name | 5-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-Cyclopropyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
Key structural differences among thiazole-4-carboxylic acid derivatives lie in substituents at positions 2 and 5 of the thiazole ring. Below is a detailed comparison:
Substituents at Position 5
5-Cyclopropyl-1,3-thiazole-4-carboxylic Acid
- Substituent : Cyclopropyl group (C₃H₅)
- Impact : The strained cyclopropane ring may enhance metabolic stability and modulate lipophilicity compared to linear alkyl or aromatic groups .
5-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
- Substituent : 4-Chlorophenyl group (C₆H₄Cl)
- Impact : The aromatic ring with an electron-withdrawing chlorine atom enhances π-π stacking interactions, which could improve binding to protein targets .
Substituents at Position 2
2-(1H-Pyrrol-1-yl)-5-propyl-1,3-thiazole-4-carboxylic Acid
Data Table: Structural and Physicochemical Properties
Research Insights
- Metabolic Stability: Cyclopropyl substituents, as in the target compound, are known to resist oxidative metabolism better than linear alkyl groups, which may extend half-life in vivo .
- Solubility: Carboxylic acid derivatives with aromatic substituents (e.g., 4-chlorophenyl) exhibit lower aqueous solubility due to increased hydrophobicity, whereas amino-substituted analogues show improved solubility .
Biological Activity
5-Cyclopropyl-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a cyclopropyl group and a carboxylic acid functional group. This unique structure contributes to its distinctive chemical reactivity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. The compound may inhibit the growth of various microbial pathogens by interfering with essential enzymatic processes. Specifically, it has been shown to affect enzymes involved in microbial metabolism, although detailed mechanisms remain to be fully elucidated .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated cytotoxic effects against various cancer cell lines. For example, in a study involving leukemia cell lines (RPMI-8226 and SR), the compound exhibited significant cytotoxicity and was found to induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| RPMI-8226 | 1.11 | Induction of apoptosis |
| SR | 4.97 | Tubulin inhibition |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in microbial growth or cancer cell proliferation, leading to reduced activity and subsequent cell death.
- Apoptosis Induction : In cancer cells, it has been observed to trigger apoptotic pathways, resulting in increased necrotic cell death .
Structure-Activity Relationship (SAR)
The presence of the cyclopropyl group is crucial for the biological activity of this compound. Variations in substituents on the thiazole ring can significantly affect potency and selectivity against different targets:
- Substituent Variation : Compounds with flexible substituents tend to exhibit higher binding affinity and enhanced biological activity compared to those with rigid structures .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
- Cancer Research : A study focusing on leukemia highlighted its cytotoxic effects and ability to disrupt cellular processes critical for cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
